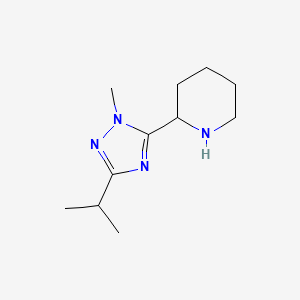
2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine is a heterocyclic compound that contains both a piperidine ring and a 1,2,4-triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine typically involves the formation of the 1,2,4-triazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis routes that are optimized for yield and purity. These methods often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product. The use of continuous flow reactors and other advanced technologies can further enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Agrochemistry: It is explored for use in the development of new pesticides and herbicides due to its biological activity.
Materials Science: The compound’s unique structure makes it a candidate for the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)cyclohexane
- 2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)pyridine
- 3-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline
Uniqueness
2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine is unique due to the combination of the piperidine and triazole rings, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and a broad range of applications in various fields .
Properties
Molecular Formula |
C11H20N4 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
2-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)piperidine |
InChI |
InChI=1S/C11H20N4/c1-8(2)10-13-11(15(3)14-10)9-6-4-5-7-12-9/h8-9,12H,4-7H2,1-3H3 |
InChI Key |
PFQWSWFLQGHTJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=N1)C2CCCCN2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-(4-(Phenanthren-3-yl)phenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13642012.png)
![8-Azabicyclo[3.2.1]octane-8-carbonylchloride](/img/structure/B13642020.png)







